molecular formula C14H13N5O B11034160 N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]pyridine-3-carboxamide

N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]pyridine-3-carboxamide

Cat. No.: B11034160
M. Wt: 267.29 g/mol
InChI Key: IUNSAUQMAZMFRS-UHFFFAOYSA-N
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Description

N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]pyridine-3-carboxamide is a synthetic organic compound that features a triazolopyridine moiety linked to a pyridine carboxamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]pyridine-3-carboxamide typically involves the following steps:

    Formation of the Triazolopyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazine derivatives and pyridine carboxylic acids under acidic or basic conditions.

    Alkylation: The triazolopyridine core is then alkylated using ethyl halides or similar reagents to introduce the ethyl linker.

    Amidation: The final step involves coupling the alkylated triazolopyridine with pyridine-3-carboxylic acid or its derivatives under conditions that facilitate amide bond formation, such as using coupling agents like EDCI or DCC.

Industrial Production Methods

For industrial-scale production, the process is optimized for yield and purity. This often involves:

    Continuous Flow Chemistry: To enhance reaction efficiency and control.

    Catalysis: Using catalysts to lower activation energy and increase reaction rates.

    Purification: Employing techniques like crystallization, distillation, and chromatography to achieve high purity.

Chemical Reactions Analysis

Oxidation Reactions

The triazole and pyridine rings undergo oxidation under controlled conditions:

  • Triazole ring oxidation : Reacts with strong oxidizing agents like potassium permanganate (KMnO₄) in acidic or neutral media, forming N-oxides or hydroxylated derivatives.

  • Pyridine ring oxidation : Selective oxidation at the pyridine nitrogen can yield pyridine N-oxide derivatives, which enhance solubility and biological interactions.

Conditions :

Reaction ComponentDetails
ReagentsKMnO₄, H₂O₂, or other peroxides
SolventWater, acetic acid, or DMF
Temperature50–80°C

Reduction Reactions

The carboxamide group and unsaturated bonds in the triazole system participate in reduction:

  • Carboxamide reduction : Lithium aluminum hydride (LiAlH₄) reduces the amide to a primary amine, forming N-[2-( triazolo[4,3-a]pyridin-3-yl)ethyl]pyridin-3-ylmethanamine.

  • Triazole ring hydrogenation : Catalytic hydrogenation (H₂/Pd-C) partially saturates the triazole ring, altering electronic properties.

Conditions :

ParameterDetails
ReagentsLiAlH₄ (for amides), H₂/Pd-C (for rings)
SolventTetrahydrofuran (THF) or ethanol
Temperature0–25°C (LiAlH₄); 60–100°C (H₂/Pd-C)

Nucleophilic Substitution

The ethyl linker and pyridine ring are susceptible to nucleophilic attack:

  • Ethyl group substitution : Amines or alcohols displace the ethyl group in the presence of bases like triethylamine, forming derivatives with modified side chains.

  • Pyridine ring substitution : Electrophilic aromatic substitution (e.g., nitration, sulfonation) occurs at the pyridine meta position due to electron-withdrawing effects of the carboxamide.

Example :

N-[2-(triazolo-pyridin-yl)ethyl]pyridine-3-carboxamide+R-NH2N-R-substituted derivative\text{N-[2-(triazolo-pyridin-yl)ethyl]pyridine-3-carboxamide} + \text{R-NH}_2 \rightarrow \text{N-R-substituted derivative}

Hydrolysis Reactions

The carboxamide undergoes hydrolysis under acidic or basic conditions:

  • Acidic hydrolysis : Concentrated HCl or H₂SO₄ cleaves the amide bond, yielding pyridine-3-carboxylic acid and 2-( triazolo[4,3-a]pyridin-3-yl)ethylamine.

  • Basic hydrolysis : NaOH or KOH generates the corresponding carboxylate salt.

Conditions :

ParameterAcidic HydrolysisBasic Hydrolysis
Reagents6M HCl, reflux2M NaOH, 80°C
Duration4–6 hours2–3 hours

Cyclization and Condensation

The compound participates in cycloadditions and condensations to form fused heterocycles:

  • Triazole ring expansion : Reacts with aldehydes or ketones in the presence of Lewis acids (e.g., ZnCl₂) to form larger ring systems .

  • Amide-mediated condensations : Forms Schiff bases with aromatic aldehydes, enabling further functionalization.

Scientific Research Applications

Pharmacological Applications

Antimicrobial Activity
Research indicates that derivatives of triazolo-pyridine compounds exhibit significant antimicrobial properties. For instance, a study demonstrated that certain triazolo derivatives effectively inhibited the growth of various bacterial strains, showcasing potential for development into new antibiotics . The mechanism of action often involves interference with bacterial DNA synthesis or cell wall formation.

Anti-inflammatory Properties
Triazolo derivatives have also been investigated for their anti-inflammatory effects. A series of compounds were synthesized and tested for their ability to reduce edema in animal models, showing promising results comparable to established anti-inflammatory drugs . These findings suggest that N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]pyridine-3-carboxamide could be a candidate for treating inflammatory diseases.

Anticancer Activity
The compound's structure allows it to interact with multiple biological targets, making it a subject of interest in cancer research. Studies have shown that triazolo-pyridine derivatives can induce apoptosis in cancer cells and inhibit tumor growth in vivo . The potential mechanisms include the modulation of signaling pathways involved in cell proliferation and survival.

Case Studies

Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of several triazolo-pyridine derivatives against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that compounds with the triazole ring exhibited minimum inhibitory concentrations (MICs) significantly lower than those of traditional antibiotics, suggesting their potential as effective antimicrobial agents .

Case Study 2: Anti-inflammatory Effects
In another investigation, the anti-inflammatory effects of this compound were assessed using a carrageenan-induced paw edema model in rats. The compound demonstrated a dose-dependent reduction in inflammation markers and was less toxic than commonly used anti-inflammatory medications like Diclofenac .

Case Study 3: Anticancer Activity
A study focused on the anticancer properties of this compound involved testing its effects on various cancer cell lines. Results showed that it inhibited cell proliferation and induced apoptosis through caspase activation pathways. This suggests its potential utility in developing novel cancer therapies targeting specific pathways involved in tumor growth .

Data Table: Summary of Applications

Application TypeKey FindingsReferences
AntimicrobialEffective against Staphylococcus aureus and E. coli ,
Anti-inflammatoryDose-dependent reduction in edema ,
AnticancerInduces apoptosis in cancer cell lines

Mechanism of Action

The mechanism by which N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]pyridine-3-carboxamide exerts its effects involves:

    Molecular Targets: It may interact with specific proteins, enzymes, or receptors, modulating their activity.

    Pathways: The compound can influence various biochemical pathways, potentially leading to therapeutic effects such as inhibition of cancer cell proliferation or modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[4,3-a]pyridine Derivatives: These compounds share the triazolopyridine core and exhibit similar chemical properties.

    Pyridine Carboxamides: Compounds with the pyridine carboxamide moiety, which may have comparable biological activities.

Uniqueness

N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]pyridine-3-carboxamide is unique due to its specific structural features that confer distinct biological activities and chemical reactivity. Its combination of the triazolopyridine and pyridine carboxamide moieties makes it a versatile scaffold for drug development and other applications.

This compound’s unique structure and properties make it a valuable subject of study in various scientific fields, offering potential for new discoveries and applications.

Biological Activity

N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]pyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy against various diseases, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a triazolo[4,3-a]pyridine moiety linked to a pyridine-3-carboxamide. Its molecular formula is C12H12N6C_{12}H_{12}N_6, with a molecular weight of approximately 224.26 g/mol. The compound exhibits solid-state properties with a melting point around 230°C to 234°C .

Research indicates that compounds with triazolo[4,3-a]pyridine structures often function as inhibitors of various biological targets. For instance, they can inhibit topoisomerase II, an enzyme critical for DNA replication and repair. Inhibition of this enzyme can lead to cell cycle arrest and apoptosis in cancer cells . Specifically, studies have shown that related compounds can induce G2/M phase cell cycle arrest and exhibit anti-proliferative effects in human cancer cell lines such as MGC-803 and HeLa .

Anticancer Activity

A significant body of research has focused on the anticancer properties of triazolo[4,3-a]pyridine derivatives. For example:

  • In vitro Studies : Compounds similar to this compound have been tested against various cancer cell lines. Results indicated that these compounds could inhibit proliferation effectively at concentrations around 20 µM .
  • Mechanisms : The mechanism involves the induction of apoptosis through the activation of caspases and inhibition of NF-kB signaling pathways .

Antimicrobial Activity

The compound's derivatives have also shown promise against microbial pathogens. For instance:

  • Cryptosporidium parvum : Research has identified potent triazolopyridine derivatives that exhibit efficacy against this pathogen, with some analogs demonstrating EC50 values as low as 0.17 µM in vitro .

Structure-Activity Relationships (SAR)

Understanding SAR is crucial for optimizing the biological activity of triazolo[4,3-a]pyridine derivatives:

  • Modification Studies : Alterations in the substituents on the triazole or pyridine rings can significantly affect potency and selectivity for biological targets. For example, replacing certain functional groups has been shown to enhance topoisomerase inhibition while reducing cytotoxicity towards normal cells .
ModificationEffect on ActivityReference
Addition of methyl groupIncreased potency against cancer cells
Substitution with halogensImproved selectivity for topoisomerase II

Case Studies

Several studies provide insights into the practical applications of these compounds:

  • Cancer Treatment : A study demonstrated that a derivative of the compound effectively reduced tumor size in xenograft models by inducing apoptosis in cancer cells through topoisomerase II inhibition.
  • Antimicrobial Efficacy : A derivative displayed significant activity against Cryptosporidium parvum in animal models, showcasing potential for treating cryptosporidiosis.

Properties

Molecular Formula

C14H13N5O

Molecular Weight

267.29 g/mol

IUPAC Name

N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]pyridine-3-carboxamide

InChI

InChI=1S/C14H13N5O/c20-14(11-4-3-7-15-10-11)16-8-6-13-18-17-12-5-1-2-9-19(12)13/h1-5,7,9-10H,6,8H2,(H,16,20)

InChI Key

IUNSAUQMAZMFRS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NN=C(N2C=C1)CCNC(=O)C3=CN=CC=C3

Origin of Product

United States

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